molecular formula C14H17NO2 B1607532 tert-Butyl 2-isocyano-3-phenylpropionate CAS No. 32755-44-5

tert-Butyl 2-isocyano-3-phenylpropionate

Cat. No.: B1607532
CAS No.: 32755-44-5
M. Wt: 231.29 g/mol
InChI Key: ZAWPEVUURWHHNZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-isocyano-3-phenylpropionate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32755-44-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 2-isocyano-3-phenylpropanoate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-3H3

InChI Key

ZAWPEVUURWHHNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)[N+]#[C-]

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)[N+]#[C-]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Isocyanide Esters

Isocyanides (isonitriles) are commonly prepared by the dehydration of formamides or formyl derivatives of amines. For tert-Butyl 2-isocyano-3-phenylpropionate, the synthetic route generally involves:

  • Starting from the corresponding amino acid derivative (e.g., tert-butyl ester of phenylalanine or its derivatives).
  • Conversion of the amino group into a formamide intermediate.
  • Dehydration of the formamide to the isocyanide using dehydrating agents such as phosgene, triphosgene, or other reagents.

This approach ensures the introduction of the isocyanide group while preserving the ester functionality.

Summary Table: tert-Butyl Isocyanide Preparation

Method Key Reagents Conditions Yield Notes
Phosgene dehydration N-tert-butylformamide, phosgene, triethylamine, o-dichlorobenzene -20°C to reflux 82% High purity, distillation required
Radical addition Isobutylene, hydrogen cyanide, CuBr catalyst 70°C, 15 h, pressure vessel 33% Requires handling of toxic HCN

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation follows analogous steps to related α-isocyano esters derived from amino acids such as phenylalanine.

Typical Synthetic Route:

  • Esterification of Phenylalanine:
    Phenylalanine is converted into its tert-butyl ester using standard esterification methods (e.g., treatment with tert-butanol and acid catalysts or via tert-butyl chloroformate).

  • Formylation of the Amino Group:
    The amino group of the tert-butyl phenylalaninate is converted into a formamide by reaction with formic acid derivatives or formylating agents.

  • Dehydration to Isocyanide:
    The formamide intermediate is dehydrated to the isocyanide using phosgene, triphosgene, or other dehydrating agents under controlled temperature and inert atmosphere.

Key Parameters:

  • Temperature control is critical, typically 0–20°C during amine additions and refluxing for several hours during dehydration.
  • Use of inert solvents such as xylene, chlorobenzene, or o-dichlorobenzene.
  • Inert atmosphere (nitrogen) to prevent side reactions.
  • Purification by extraction, drying, and chromatographic or distillation methods.

Research Findings and Optimization

  • Yield and Purity:
    The phosgene-based dehydration method yields high purity isocyanides with yields often exceeding 70%, depending on substrate and reaction conditions.

  • Stability:
    tert-Butyl isocyanides and related esters are bench-stable liquids but require storage under inert atmosphere at low temperatures (2–8°C) to maintain stability.

  • Solvent Effects:
    Choice of inert solvent impacts reaction efficiency and product isolation. Aromatic chlorinated solvents like o-dichlorobenzene facilitate better solubility and heat transfer.

  • Safety Considerations:
    Phosgene and hydrogen cyanide are highly toxic; reactions must be performed in well-ventilated hoods with appropriate protective equipment.

Comparative Table of Preparation Methods for this compound and Related Isocyanides

Step Method Reagents Conditions Yield Notes
Esterification Acid-catalyzed esterification or tert-butyl chloroformate Phenylalanine, tert-butanol or tert-butyl chloroformate Room temp to reflux High (>80%) Standard amino acid ester prep
Formylation Formic acid derivatives or formylating agents tert-butyl phenylalaninate Mild heating Moderate to high Precursor to isocyanide
Dehydration to isocyanide Phosgene or triphosgene Formamide intermediate 0–20°C, reflux 4+ h 70–85% Requires inert atmosphere
Alternative isocyanide prep Radical addition of HCN to alkene Isobutylene, HCN, CuBr 70°C, pressure vessel ~33% Less common, toxic reagents

Notes on Analytical Characterization

  • Boiling Point: Approx. 90–92°C at 750 mmHg for tert-butyl isocyanide derivatives.
  • Spectroscopy:
    • IR shows characteristic isocyanide stretch near 2140 cm⁻¹.
    • NMR confirms the tert-butyl and phenyl substituents.
  • Purification: Distillation and chromatographic techniques are used to obtain high purity products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-isocyano-3-phenylpropionate, and how can purity be optimized during synthesis?

  • Methodological Answer : A stepwise approach is advised, starting with the protection of the carboxyl group using tert-butyl esters, followed by isocyanide introduction via dehydration of formamide precursors. Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy to confirm functional groups. Safety protocols, including respiratory protection (e.g., OV/AG/P99 filters for volatile intermediates), should align with occupational guidelines .

Q. Which analytical techniques are most effective for characterizing tert-Butyl 2-isocyano-3-phenylpropionate?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR spectroscopy : To resolve stereochemistry and confirm the isocyano group (δ160170δ \sim160-170 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry (HRMS) : For molecular ion validation.
  • FTIR : To detect the isocyano stretching band (~2150 cm1^{-1}).
    Cross-validation with elemental analysis ensures purity. Safety measures, including fume hood use and P95 respirators for particulate filtration, are essential during handling .

Q. How should researchers handle and store tert-Butyl 2-isocyano-3-phenylpropionate to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the isocyano group. Use amber glass vials to avoid photodegradation. Handling requires nitrile gloves, chemical-resistant aprons, and localized exhaust ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isocyano group in tert-Butyl 2-isocyano-3-phenylpropionate during multicomponent reactions?

  • Methodological Answer : The isocyano group acts as a nucleophile in Ugi or Passerini reactions. Mechanistic studies should employ kinetic isotope effects (KIEs) and DFT calculations to probe transition states. Monitor reaction intermediates via in situ IR or LC-MS to track isocyanide consumption rates. Contrast with analogous esters (e.g., tert-butyl isocyanides) to isolate steric/electronic effects .

Q. How can conflicting data on the compound’s thermal stability be resolved?

  • Methodological Answer : Discrepancies in thermal degradation profiles (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, atmosphere). Standardize protocols using dynamic (non-isothermal) and isothermal methods under nitrogen. Pair with evolved gas analysis (EGA-MS) to identify decomposition byproducts. Reference safety thresholds from occupational exposure limits (e.g., NIOSH) for risk assessment .

Q. What strategies mitigate environmental risks during disposal of tert-Butyl 2-isocyano-3-phenylpropionate?

  • Methodological Answer : Conduct biodegradation assays (OECD 301F) to assess aquatic toxicity. If persistent, employ advanced oxidation processes (AOPs) like UV/H2_2O2_2 to degrade isocyanides. Avoid drainage systems; instead, use closed-loop waste management. Environmental risk assessments must align with REACH guidelines, incorporating toxicity data for analogous organoisocyanides .

Q. How can computational models predict the compound’s behavior in novel catalytic systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Validate predictions via kinetic studies (e.g., Eyring plots) and XAS (X-ray absorption spectroscopy) to confirm metal-isocyanide coordination. Compare with experimental turnover frequencies (TOFs) to refine computational parameters .

Q. What frameworks guide the design of experiments investigating isocyanide-mediated polymerizations?

  • Methodological Answer : Link to theoretical frameworks like step-growth polymerization kinetics or click chemistry principles. Use DoE (Design of Experiments) to optimize monomer ratios and initiators. Monitor molecular weight distributions via GPC and MALDI-TOF. Contrast with non-isocyanide systems to isolate mechanistic contributions .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency vs. stability), apply triangulation by repeating experiments under standardized conditions. Cross-reference with literature on structurally similar isocyanides (e.g., tert-butyl isocyanide) to identify outliers .
  • Theoretical Linkage : Anchor studies to conceptual frameworks like frontier molecular orbital (FMO) theory for reactivity predictions or Green Chemistry principles for sustainability metrics .

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